molecular formula C15H14N2O B11809648 6-(Indolin-1-yl)-2-methylnicotinaldehyde

6-(Indolin-1-yl)-2-methylnicotinaldehyde

Cat. No.: B11809648
M. Wt: 238.28 g/mol
InChI Key: VJRBUKJKLGAXPI-UHFFFAOYSA-N
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Description

6-(Indolin-1-yl)-2-methylnicotinaldehyde is a compound that belongs to the class of indoline derivatives Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Indolin-1-yl)-2-methylnicotinaldehyde typically involves the reaction of indoline with 2-methylnicotinaldehyde under specific conditions. One common method involves the use of a palladium-catalyzed C–H activation reaction. This method allows for the regioselective functionalization of the indoline ring, leading to the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 6-(Indolin-1-yl)-2-methylnicotinaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The indoline ring can undergo substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol.

Scientific Research Applications

6-(Indolin-1-yl)-2-methylnicotinaldehyde has several applications in scientific research, including:

Comparison with Similar Compounds

Uniqueness: 6-(Indolin-1-yl)-2-methylnicotinaldehyde stands out due to its unique combination of an indoline ring and a nicotinaldehyde moiety. This structural feature imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-yl)-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C15H14N2O/c1-11-13(10-18)6-7-15(16-11)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3

InChI Key

VJRBUKJKLGAXPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)C=O

Origin of Product

United States

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